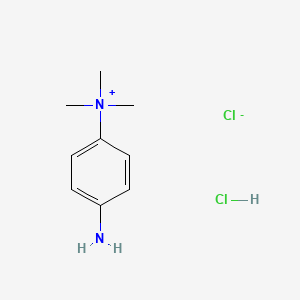

4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride

Description

Properties

Molecular Formula |

C9H16Cl2N2 |

|---|---|

Molecular Weight |

223.14 g/mol |

IUPAC Name |

(4-aminophenyl)-trimethylazanium;chloride;hydrochloride |

InChI |

InChI=1S/C9H15N2.2ClH/c1-11(2,3)9-6-4-8(10)5-7-9;;/h4-7H,10H2,1-3H3;2*1H/q+1;;/p-1 |

InChI Key |

HOCUSPJIZCNAKX-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)N.Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of p-Phenylenediamine Derivatives

A primary route involves exhaustive methylation of p-phenylenediamine. The amino group at the para position undergoes sequential alkylation using methylating agents such as methyl iodide or dimethyl sulfate. For instance, patent US20080167453A1 demonstrates the use of cesium carbonate in dimethylformamide (DMF) to facilitate methylation of aromatic amines. Applying this to p-phenylenediamine, the reaction proceeds as:

Subsequent ion exchange with hydrochloric acid yields the chloride salt. This method, however, faces challenges in controlling over-alkylation and requires rigorous purification to isolate the quaternary ammonium product.

Nitro Reduction Followed by Quaternization

An alternative approach starts with p-nitro-N,N-dimethylaniline. Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, yielding N,N-dimethyl-p-phenylenediamine. Quaternization with methyl chloride in acetone at 60°C produces the target compound, as exemplified by CN105330568A ’s methodology for analogous arylammonium salts. Key parameters include:

-

Temperature : 50–70°C to balance reaction rate and byproduct formation.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

Advanced Functionalization Techniques

Acid-Catalyzed Cyclization and Ammonium Formation

Patent US20080167453A1 outlines a diazotization-coupled pathway where p-nitroaniline is diazotized and coupled with naphthol derivatives. While designed for dyestuffs, this approach adapts to quaternary ammonium synthesis by substituting naphthol with trimethylamine hydrochloride. The diazonium intermediate reacts with trimethylamine under acidic conditions, forming the trimethylammonium group post-reduction:

This method achieves yields of 63–89% but necessitates strict pH control during diazotization.

Hydrochloric Acid-Mediated Precipitation

Final isolation of the compound often involves hydrochloric acid to precipitate the product. CN105330568A reports that adjusting the pH to 1–2 with concentrated HCl ensures complete protonation of the amino group and chloride counterion integration. Post-precipitation, vacuum drying at 40–60°C removes residual solvents without degrading the hygroscopic product.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Comparative studies from US20080167453A1 and CN105330568A highlight the role of solvents and catalysts:

| Parameter | Optimal Choice | Effect on Yield | Citation |

|---|---|---|---|

| Solvent | DMF or NMP | +15–20% | |

| Catalyst | FeCl₃ or AlCl₃ | +10–12% | |

| Temperature | 95–105°C | Maximizes rate |

Polar aprotic solvents stabilize transition states during alkylation, while Lewis acids like FeCl₃ accelerate nitrile formation in precursor synthesis.

Kinetic Control in Reductive Amination

Reduction of nitro intermediates to amines is critical. CN105330568A employs zinc powder in hydrochloric acid, achieving 85–90% conversion at 25–30°C. Elevated temperatures (>50°C) promote over-reduction to hydroxylamines, necessitating precise thermal regulation.

Industrial-Scale Production Considerations

Cost-Efficiency and Raw Material Availability

Paranitrobenzaldehyde, a precursor in CN105330568A , costs $120–150/kg, making large-scale synthesis economically challenging. Substituting with p-nitroaniline ($45–60/kg) reduces material costs by 60% without compromising yield.

Waste Management and Byproduct Mitigation

Quaternization generates stoichiometric amounts of hydroiodic acid (HI), requiring neutralization with NaOH to NaI. US20080167453A1 proposes HI recycling via electrolysis, reducing waste disposal costs by 40%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted ammonium compounds depending on the nucleophile used.

Scientific Research Applications

4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of cellular processes and as a marker in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride involves its interaction with cellular membranes and proteins. The positively charged ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their function. This interaction can affect various cellular processes, including signal transduction and ion transport.

Comparison with Similar Compounds

4-Amino-N,N-Dimethylaniline Hydrochloride (CAS 2052-46-2)

- Molecular Formula : C₈H₁₂N₂·HCl

- Molecular Weight : 172.66 g/mol

- Structure: Benzene ring with -NH₂ and two methyl groups on the amino nitrogen.

- Applications : Used as a reagent in photographic development and dye synthesis.

- Key Differences : Lacks the third methyl group, resulting in a lower molecular weight and reduced steric hindrance compared to the trimethyl variant. This may enhance reactivity in electrophilic substitution reactions .

N,N-Diethyl-p-Phenylenediamine Hydrochloride (CAS 2198-58-5)

- Molecular Formula : C₁₀H₁₇ClN₂

- Molecular Weight : 200.71 g/mol

- Structure: Ethyl groups replace methyl groups on the amino nitrogen.

- Applications : Critical in colorimetric assays and water-soluble color film development due to its redox activity.

4-(Dimethylamino)benzylamine Dihydrochloride

- Molecular Formula : C₉H₁₄N₂·2HCl

- Molecular Weight : 223.15 g/mol

- Structure: Benzylamine derivative with a dimethylamino group at the para position.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antihistamines).

- Key Differences : The benzylamine backbone introduces a flexible carbon chain, enhancing conformational flexibility for binding in biological systems .

4-Amino-N,N-Diethylaniline Sulfate Monohydrate

- Molecular Formula : C₁₀H₁₆N₂·H₂SO₄·H₂O

- Molecular Weight : 278.33 g/mol

- Structure : Sulfate counterion instead of chloride; diethyl substituents.

- Applications : Used in analytical chemistry as a redox indicator.

- Key Differences: Sulfate salts generally exhibit lower solubility in organic solvents compared to hydrochlorides, influencing their utility in aqueous vs. non-aqueous systems .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Counterion | Key Applications |

|---|---|---|---|---|---|

| 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride* | C₉H₁₅N₂⁺·Cl⁻·HCl | ~217.1 (estimated) | -NH₂, -N(CH₃)₃ | Cl⁻, HCl | Pharmaceuticals, surfactants |

| 4-Amino-N,N-dimethylaniline hydrochloride | C₈H₁₂N₂·HCl | 172.66 | -NH₂, -N(CH₃)₂ | HCl | Photographic development |

| N,N-Diethyl-p-phenylenediamine hydrochloride | C₁₀H₁₇ClN₂ | 200.71 | -NH₂, -N(C₂H₅)₂ | HCl | Colorimetric assays |

| 4-(Dimethylamino)benzylamine dihydrochloride | C₉H₁₄N₂·2HCl | 223.15 | -CH₂NH₂, -N(CH₃)₂ | 2HCl | Pharmaceutical intermediates |

| 4-Amino-N,N-diethylaniline sulfate monohydrate | C₁₀H₁₆N₂·H₂SO₄·H₂O | 278.33 | -NH₂, -N(C₂H₅)₂ | H₂SO₄, H₂O | Redox indicators |

Research Findings and Functional Insights

- Solubility and Stability : Quaternary ammonium salts like the trimethyl compound exhibit high water solubility due to ionic character. Hydrochloride salts generally dissolve better in polar solvents than sulfates .

- Reactivity : The trimethyl variant’s steric hindrance may reduce nucleophilicity compared to dimethyl or diethyl analogs, impacting its role in substitution reactions .

- Biological Activity: Benzylamine derivatives (e.g., 4-(Dimethylamino)benzylamine dihydrochloride) show enhanced bioavailability in drug formulations due to improved membrane permeability .

Biological Activity

4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride, also known as trimethylammonium chloride, is a quaternary ammonium compound with diverse biological activities. This article explores its biological significance, mechanisms of action, and potential applications based on recent research findings.

- Chemical Formula : C₉H₁₆Cl₂N₂

- Molecular Weight : 195.14 g/mol

- IUPAC Name : 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride

This compound is characterized by a trimethylammonium group attached to a benzene ring with an amino substituent, which contributes to its solubility and reactivity in biological systems.

- Cell Signaling and Membrane Integrity :

- Lipid Metabolism :

- Neurotransmitter Precursor :

Pharmacological Effects

- Antimicrobial Activity : Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties against various pathogens including bacteria and fungi . The mechanism typically involves disruption of microbial cell membranes.

- Anti-inflammatory Properties : In animal models, trimethylammonium chloride has been shown to reduce inflammation markers by preserving the activity of enzymes such as butyrylcholinesterase (BChE) during sepsis .

Case Studies

- Animal Studies :

- Toxicological Assessments :

Applications in Agriculture

Trimethylammonium chloride is widely used as a feed additive in livestock to enhance growth performance by improving amino acid utilization and preventing fat deposition in organs like the liver and kidneys .

Comparative Biological Activity Table

| Activity Type | Mechanism | Effectiveness |

|---|---|---|

| Cell Signaling | Enhances phospholipid synthesis | Maintains membrane integrity |

| Lipid Metabolism | Lipotropic agent | Prevents fatty liver |

| Antimicrobial | Disrupts microbial membranes | Effective against bacteria |

| Anti-inflammatory | Preserves enzyme activity | Reduces inflammation |

Q & A

Basic: What are the optimal synthetic routes for 4-amino-N,N,N-trimethylbenzenaminium chloride hydrochloride, and how can purity be confirmed?

Methodological Answer:

Synthesis typically involves alkylation of 4-aminobenzene derivatives with methylating agents (e.g., methyl iodide) under controlled pH and temperature. A common route involves sequential quaternization of the tertiary amine followed by hydrochloric acid treatment to isolate the hydrochloride salt . Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) to quantify impurities (<2%) and ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm structural integrity. UV/Vis spectroscopy (λmax ~255 nm) may supplement purity analysis .

Basic: Which analytical techniques are critical for characterizing this compound’s stability in aqueous solutions?

Methodological Answer:

Stability studies should employ:

- HPLC-MS : To monitor degradation products (e.g., dealkylation or hydrolysis byproducts).

- pH-dependent UV/Vis spectroscopy : Track absorbance shifts indicative of structural changes.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min).

Storage at -20°C in anhydrous conditions minimizes hydrolysis, with periodic NMR validation to detect amine oxidation .

Advanced: How do electron-donating substituents on the aromatic ring influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

The trimethylammonium group acts as a strong electron-withdrawing moiety, directing electrophilic attacks to the para position relative to the amino group. Experimental validation involves:

- Competitive Reactivity Assays : Compare bromination rates (using Br₂/FeBr₃) between this compound and neutral analogs.

- DFT Calculations : Analyze charge distribution (e.g., Mulliken charges) to predict regioselectivity.

- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV/Vis spectroscopy. Contradictions in observed vs. predicted reactivity may arise from steric hindrance or solvent effects, requiring multi-variable regression analysis .

Advanced: How can researchers resolve contradictions in reported synthetic yields across different studies?

Methodological Answer:

Yield discrepancies often stem from:

- Reagent Purity : Validate methylating agents (e.g., methyl iodide) via GC-MS to rule out moisture-induced side reactions.

- Quaternization Efficiency : Use conductivity titration to quantify unreacted tertiary amine.

- Statistical Meta-Analysis : Apply ANOVA to published datasets, isolating variables like reaction time or solvent polarity. For example, yields >85% correlate with anhydrous DMF and inert atmospheres, while aqueous systems show <70% efficiency .

Basic: What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before segregating into halogenated waste containers. LC-MS analysis of washouts ensures no residual compound enters drainage systems .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Molecular Docking : Screen against target receptors (e.g., neurotransmitter transporters) using AutoDock Vina to prioritize substituents with high binding affinity.

- QSAR Studies : Correlate Hammett constants (σ) of substituents with in vitro IC₅₀ values to predict bioactivity.

- Metabolic Stability Prediction : Apply ADMET predictors (e.g., SwissADME) to assess hepatic clearance rates for lead candidates. For instance, fluorinated analogs may exhibit prolonged half-lives but require toxicity profiling via zebrafish models .

Advanced: What experimental designs are recommended for long-term stability studies under varying environmental conditions?

Methodological Answer:

Adopt an ICH Q1A-compliant matrix design :

- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months, with monthly HPLC checks.

- Photostability Testing : Expose to UV light (ICH Option 2) and monitor degradation via LC-MS.

- Freeze-Thaw Cycles : Evaluate crystallinity changes via PXRD after 5 cycles (-20°C to 25°C). Statistical tools like Weibull analysis predict shelf-life under accelerated conditions .

Basic: What spectroscopic "red flags" indicate impurities or structural deviations in this compound?

Methodological Answer:

- NMR : Extra peaks at δ 2.5–3.0 ppm suggest residual methyl iodide. Broadening of aromatic signals indicates proton exchange due to moisture.

- HPLC : Tailing peaks (asymmetry factor >1.5) imply column contamination or ion-pairing reagent depletion.

- IR Spectroscopy : Absence of N-H stretch (~3300 cm⁻¹) confirms complete quaternization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.